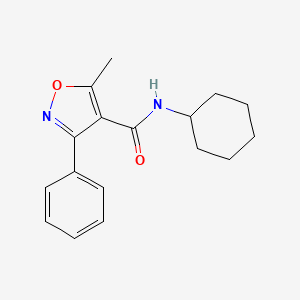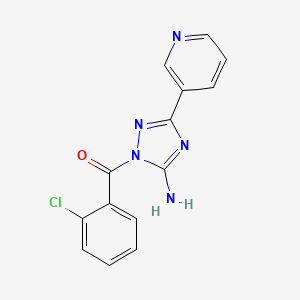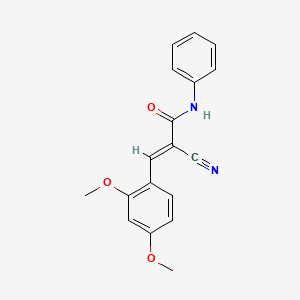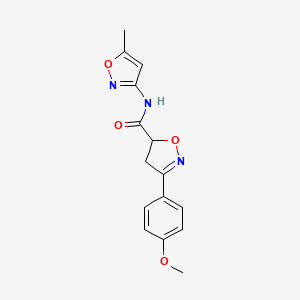
2-(4-chlorophenoxy)-N-(2-methoxybenzyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2-methoxybenzyl)-2-methylpropanamide is a chemical compound commonly known as TAK-659. It is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
作用機序
TAK-659 selectively targets BTK, which is a key regulator of B-cell receptor signaling. BTK activation leads to downstream signaling events, including the activation of NF-κB and AKT, which promote cell survival and proliferation. TAK-659 inhibits BTK activity, leading to the suppression of downstream signaling and induction of apoptosis in B-cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cell malignancies and inhibit the growth of tumor cells. Additionally, TAK-659 has been shown to modulate the immune response by inhibiting B-cell receptor signaling and reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the primary advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, TAK-659 has shown potent inhibitory activity against BTK in preclinical studies, making it a promising candidate for further development. However, one of the limitations of TAK-659 is its limited bioavailability, which may limit its efficacy in vivo.
将来の方向性
There are several potential future directions for the development of TAK-659. One area of research is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. BTK plays a crucial role in the activation of B-cells, which are involved in the pathogenesis of these diseases. TAK-659 has shown promising results in preclinical models of autoimmune disorders, making it a potential candidate for further development.
Another potential future direction is in combination therapy with other targeted agents. TAK-659 has been shown to synergize with other targeted agents, such as PI3K inhibitors, in preclinical studies. Combination therapy may enhance the efficacy of TAK-659 and reduce the risk of resistance.
Conclusion
TAK-659 is a small molecule inhibitor that selectively targets BTK, a key regulator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of TAK-659.
合成法
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chlorophenol with 2-methoxybenzylamine to form 2-(4-chlorophenoxy)-N-(2-methoxybenzyl)aniline. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to yield TAK-659.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models, and its therapeutic potential has been evaluated in various diseases. One of the primary areas of research is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies, making it a promising candidate for the treatment of these diseases.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-methoxyphenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-18(2,23-15-10-8-14(19)9-11-15)17(21)20-12-13-6-4-5-7-16(13)22-3/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBLAXQDNKZPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CC=C1OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5883771.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)

![N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5883798.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)

![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)